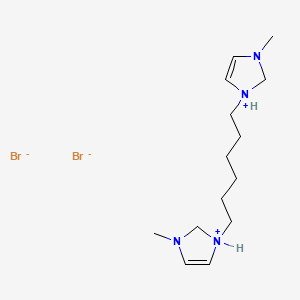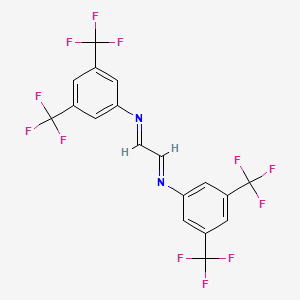
Benzenamine, N,N'-1,2-ethanediylidenebis[3,5-bis(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N,N’-1,2-ethanediylidenebis[3,5-bis(trifluoromethyl)-] is a chemical compound known for its unique structure and properties It contains two benzenamine groups connected by an ethanediylidenebis linkage, with each benzenamine group substituted with three trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N’-1,2-ethanediylidenebis[3,5-bis(trifluoromethyl)-] typically involves the reaction of 3,5-bis(trifluoromethyl)benzenamine with ethanediylidenebis compounds under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, N,N’-1,2-ethanediylidenebis[3,5-bis(trifluoromethyl)-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Benzenamine, N,N’-1,2-ethanediylidenebis[3,5-bis(trifluoromethyl)-] has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenamine, N,N’-1,2-ethanediylidenebis[3,5-bis(trifluoromethyl)-] involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenamine, N,N’-1,2-ethanediylidenebis[4-methoxy-]
- Benzenamine, N,N’-1,2-ethanediylidenebis[2,4,6-trimethyl-]
- Benzenamine, N,N-dimethyl-
Uniqueness
Benzenamine, N,N’-1,2-ethanediylidenebis[3,5-bis(trifluoromethyl)-] is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties
Propiedades
Número CAS |
497841-81-3 |
|---|---|
Fórmula molecular |
C18H8F12N2 |
Peso molecular |
480.2 g/mol |
Nombre IUPAC |
N,N'-bis[3,5-bis(trifluoromethyl)phenyl]ethane-1,2-diimine |
InChI |
InChI=1S/C18H8F12N2/c19-15(20,21)9-3-10(16(22,23)24)6-13(5-9)31-1-2-32-14-7-11(17(25,26)27)4-12(8-14)18(28,29)30/h1-8H |
Clave InChI |
RLMUZXDLEVKUBA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(F)(F)F)N=CC=NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


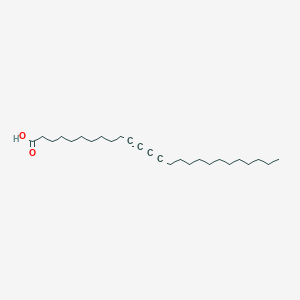
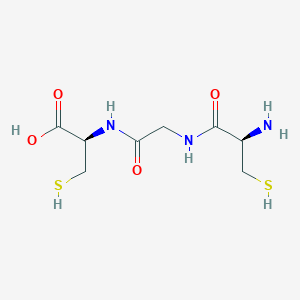
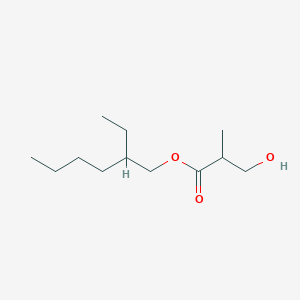
![1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl-](/img/structure/B14258445.png)
![2-Propanol, 1-[[(2-bromophenyl)methylene]amino]-](/img/structure/B14258448.png)

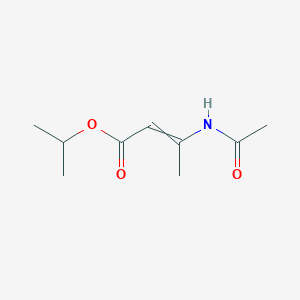
![{4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile](/img/structure/B14258456.png)

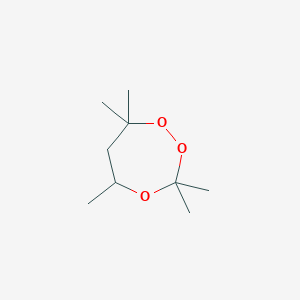

![5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14258490.png)
![N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine](/img/structure/B14258501.png)
